![molecular formula C17H13BrN2O B2519518 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide CAS No. 613659-62-4](/img/structure/B2519518.png)
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide
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Overview
Description
“2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” is a chemical compound. It is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula is C7H6BrNO .
Synthesis Analysis
The synthesis of pyrrole derivatives, which are part of the structure of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide”, has been studied extensively. For example, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of pyrroles . Additionally, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, has been reported to form N-acyl derivatives of pyrrole .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule. The IR spectrum of a similar compound showed peaks at 3,285 and 3,195 cm-1, which correspond to NH/NH2 groups, and a peak at 1,655 cm-1, which corresponds to the amide C=O group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” can be determined using various techniques. For instance, its melting point was found to be between 170-172°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
- Researchers have synthesized related compounds containing imidazole moieties and evaluated their antitumor activity. For instance, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole exhibited promising antitumor effects against HeLa cancer cells .
- The structure-activity relationship of imidazole derivatives was explored, and 2,5-dimethylpyrrole was found to enhance cell-specific productivity .
- Compounds derived from imidazole, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibited anti-inflammatory and analgesic properties .
- A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity. Some of these compounds were also tested for inhibition of specific enzymes .
Antitumor Activity
Cell-Specific Productivity Enhancement
Anti-Inflammatory and Analgesic Activities
Antibacterial Activity
Enoyl ACP Reductase and DHFR Inhibition
Future Directions
The future directions for research on “2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, the structure-activity relationship of similar compounds could be studied to improve their production and quality control .
properties
IUPAC Name |
2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQQQMJHWNGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide |
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